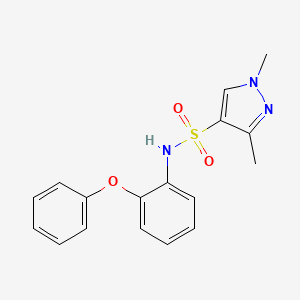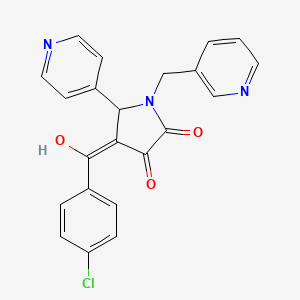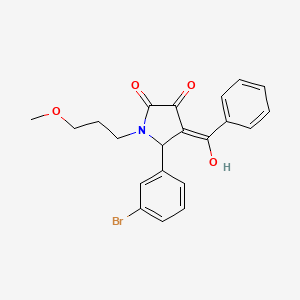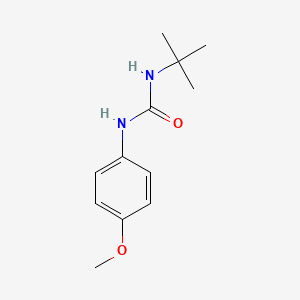
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as DPP4S, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
作用機序
The mechanism of action of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the inhibition of DPP4 enzyme activity. DPP4 is a serine protease that cleaves peptides at the N-terminus of proline or alanine residues. This enzyme is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of biochemical and physiological effects, including the inhibition of DPP4 enzyme activity, stimulation of insulin secretion, and regulation of glucose metabolism. In addition, 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide in lab experiments is its potent inhibitory activity against DPP4 enzyme. This makes it a valuable tool for investigating the role of DPP4 in various biological processes. However, one of the limitations of using 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
将来の方向性
There are several future directions for the research and development of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide. One of the most promising areas of research is the potential therapeutic applications of this compound in the treatment of type 2 diabetes and other metabolic disorders. In addition, further studies are needed to investigate the anti-inflammatory and antioxidant properties of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide and its potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, the development of more efficient and cost-effective synthesis methods for 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide could lead to its wider use in scientific research.
合成法
The synthesis of 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide involves the reaction between 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained by sulfonation of the intermediate with chlorosulfonic acid. The yield of the reaction is typically around 50-60%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology. One of the most significant applications of this compound is in the study of enzyme inhibition. 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide is a potent inhibitor of dipeptidyl peptidase-4 (DPP4), an enzyme that plays a crucial role in the regulation of glucose metabolism. Inhibition of DPP4 by 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This makes 1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide a potential therapeutic agent for the treatment of type 2 diabetes.
特性
IUPAC Name |
1,3-dimethyl-N-(2-phenoxyphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-17(12-20(2)18-13)24(21,22)19-15-10-6-7-11-16(15)23-14-8-4-3-5-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTIOGAPFZJIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-(2-phenoxyphenyl)-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)

![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5293653.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5293655.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)
![4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-2-phenylpiperazine](/img/structure/B5293670.png)
![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)